molecular formula C6H6BrNO B087399 3-Bromo-2-methoxypyridine CAS No. 13472-59-8

3-Bromo-2-methoxypyridine

Cat. No. B087399
CAS RN: 13472-59-8
M. Wt: 188.02 g/mol
InChI Key: PORGLLGXCAQORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The efficient synthesis of derivatives of 3-Bromo-2-methoxypyridine, like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, showing specific reaction conditions and yields (Hirokawa, Horikawa, & Kato, 2000).
  • Another synthesis process detailed the production of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine, indicating the reaction steps and structure identification methods (Fan Kai-qi, 2009).

Molecular Structure Analysis

  • A study on lanthanide complexes with 2-bromo-5-methoxybenzoic acid involved in-depth analysis of crystal structures and molecular interactions, providing insights into the complex molecular architecture of related compounds (Xiao-Hui Wu et al., 2018).
  • Research on the molecular structure and spectral analysis of 3-Bromo-2-hydroxypyridine, a closely related compound, included molecular electrostatic potential and Fukui functions, contributing to a better understanding of the electronic properties of such compounds (Lefi et al., 2023).

Chemical Reactions and Properties

  • The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine through various chemical reactions highlights the reactivity and transformation possibilities of brominated pyridines (Hertog, Falter, & Linde, 1948).
  • Synthesis of 3-methoxy-5,6-diamino-2-nitropyridine, achieved from 3,5-dichloropyridine, demonstrates the chemical versatility and reaction potential of methoxypyridines (C. Jun, 2007).

Physical Properties Analysis

  • A study on the synthesis of 2-methoxypyridine-3,4-dicarbonitriles explored reactions starting from 2-halopyridine, providing valuable insights into the physical properties of such compounds, including yield and reaction conditions (Ershov et al., 2015).

Chemical Properties Analysis

  • The molecular structure and vibrational spectra of 3-and 4-amino-2-bromopyridine were studied, offering an in-depth look at the vibrational frequencies and functional modes, which are crucial for understanding the chemical properties of bromopyridines (Kandasamy & Velraj, 2012).
  • Research on bromo-derivatives of 3,5-diethoxypyridine further elucidated the chemical behavior and reactivity patterns of brominated pyridine compounds (Hertog & Mulder, 1948).

Safety And Hazards

3-Bromo-2-methoxypyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, with target organs being the respiratory system . It has a flash point of 93.3 °C . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORGLLGXCAQORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501578
Record name 3-Bromo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxypyridine

CAS RN

13472-59-8
Record name 3-Bromo-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under an argon atmosphere, a mixture of 3-bromo-2-hydroxypyridine (3.49 g, 20 mmol), silver carbonate (3.67 g, 13.31 mmol), and iodomethane (1.5 mL, 24.1 mmol) in benzene (30 mL) was stirred in the dark at 40° C. to 50° C. for 24 hours, cooled in an ice bath, and filtered. The filtrate was washed once with 2% aqueous sodium bicarbonate and twice with water, dried (MgSO4), the benzene was evaporated at atmospheric pressure, and the residue was purified by flash chromatography (eluting with hexane/ethyl acetate, 2:1) to 10 obtain the title compound (2.35 g, 12.5 mmol, 62%).
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
catalyst
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, to a solution of 3-bromo-2-chloropyridine (4.76 g) in DMF (30 mL) was added 28% sodium methoxide methanol solution (5.73 g) at room temperature, and the mixture was stirred at 80° C. for 30 min. Water was added at room temperature, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give a crude product of the title compound (4.43 g) as a pale-yellow oil. This compound was used for the next step without further purification.
Quantity
4.76 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
5.73 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-methoxypyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-methoxypyridine
Reactant of Route 4
3-Bromo-2-methoxypyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-methoxypyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-methoxypyridine

Citations

For This Compound
20
Citations
F Trécourt, M Mallet, F Marsais… - The Journal of Organic …, 1988 - ACS Publications
… used as electrophile, 3-bromo-2methoxypyridine (18) was formed, which then underwent further metalation and isomerization into 4-bromo-2methoxypyridine. This is dueto a “halogen …
Number of citations: 80 pubs.acs.org
TM Bargar, T Wilson, JK Daniel - Journal of heterocyclic …, 1985 - Wiley Online Library
… The first, shown in Scheme I, depended on metallation of an appropriately substituted 3-bromo-2-methoxypyridine 5 to the corresponding 3-lithiopyridine 6. Bromination of 5-chloro-2-…
Number of citations: 19 onlinelibrary.wiley.com
S Hibi, K Ueno, S Nagato, K Kawano, K Ito… - Journal of medicinal …, 2012 - ACS Publications
Dysfunction of glutamatergic neurotransmission has been implicated in the pathogenesis of epilepsy and numerous other neurological diseases. Here we describe the discovery of a …
Number of citations: 177 pubs.acs.org
K Inoue, A Mori, K Okano - Organic Letters, 2023 - ACS Publications
… The pK a values of 3-bromo-2-methoxypyridine (5j) at the C4 position and 4-bromo-2-methoxypyridine at the C3 position in DMSO were calculated to be 37.0 and 34.5, respectively. The …
Number of citations: 2 pubs.acs.org
C Vila, S Cembellín, V Hornillos… - … A European Journal, 2015 - Wiley Online Library
… Notably, we also showed that the cross-coupling with 3-bromo-2-methoxypyridine is possible. This new methodology provides a fast, highly versatile and straightforward one-pot …
J Buter, D Heijnen, C Vila, V Hornillos… - Angewandte …, 2016 - Wiley Online Library
… Heterocycles are also efficient coupling partners, as shown by the smooth dimerization of 3-bromo-2-methoxypyridine to afford the corresponding bipyridine 2 i in 85 % yield. Aryl …
Number of citations: 57 onlinelibrary.wiley.com
JH Hutchinson, W Halczenko… - Journal of medicinal …, 2003 - ACS Publications
… The resulting dark oil (20.2 g) was predominantly the desired compound (containing ∼5% of the 3-bromo-2-methoxypyridine isomer) and was used as such in the next step. H NMR (…
Number of citations: 68 pubs.acs.org
ZK Sweeney, JJ Kennedy‐Smith, J Wu… - ChemMedChem …, 2009 - Wiley Online Library
… 2-dihydropyridin-3-ylmethyl)phenoxy]-5-chlorobenzonitrile (10): n-Butyllithium (0.91 mL, 1.4 M in hexanes) was added slowly to a cooled (−78 C) solution of 3-bromo-2-methoxypyridine …
M Radigois - 2016 - eprints.soton.ac.uk
… For this, 3-bromo-2-methoxypyridine was prepared as per a literature procedure from 3-bromo-2-chloropyridine through nucleophilic aromatic substitution with sodium methoxide.…
Number of citations: 1 eprints.soton.ac.uk
L Jacobs, A van der Westhuyzen, N Pribut… - ACS Medicinal …, 2023 - ACS Publications
… Synthesis of 6 commenced with a Suzuki cross-coupling reaction between 3-bromo-2-methoxypyridine 8 and the boronic acid 9, affording 10 in excellent yield (Scheme 1). At this point, …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.